4-[(1R,3aS,4R,6aS)-4-[4-(acetyloxy)-3,5-dimethoxyphenyl]-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl acetate
Description
This compound is a structurally complex bicyclic ether featuring a hexahydrofuro[3,4-c]furan core substituted with two aromatic rings. Key structural attributes include:
- Stereochemistry: The (1R,3aS,4R,6aS) configuration defines its three-dimensional arrangement, critical for biological interactions.
- Molecular Formula: Deduced as C₂₇H₃₀O₁₀ (exact mass pending experimental validation).
The compound’s furofuran core is reminiscent of lignan derivatives, suggesting possible bioactivity in antioxidant or cytotoxic pathways .
Properties
Molecular Formula |
C26H30O10 |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
[4-[(3R,3aS,6R,6aS)-6-(4-acetyloxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C26H30O10/c1-13(27)35-25-19(29-3)7-15(8-20(25)30-4)23-17-11-34-24(18(17)12-33-23)16-9-21(31-5)26(36-14(2)28)22(10-16)32-6/h7-10,17-18,23-24H,11-12H2,1-6H3/t17-,18-,23+,24+/m1/s1 |
InChI Key |
FEDJEJQAGQWOHV-LFVIRAHLSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC(=O)C)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4,4’-[(1R,3aS,4R,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2,6-dimethoxy-, diacetate, rel- (9CI)] typically involves multiple steps. One common method includes the reaction of appropriate phenolic precursors with furofuran intermediates under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4,4’-[(1R,3aS,4R,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2,6-dimethoxy-, diacetate, rel- (9CI)] undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler phenolic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxy or acetate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of modified phenolic compounds .
Scientific Research Applications
Phenol, 4,4’-[(1R,3aS,4R,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2,6-dimethoxy-, diacetate, rel- (9CI)] has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Phenol, 4,4’-[(1R,3aS,4R,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2,6-dimethoxy-, diacetate, rel- (9CI)] exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to participate in specific biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Syringyl Alcohol Diacetate (3,5-Dimethoxy-4-acetoxybenzyl Acetate)
- Molecular Formula : C₁₂H₁₄O₆ (MW: 278.24 g/mol).
- Key Features : Lacks the furofuran core but shares the 3,5-dimethoxy-4-acetoxyphenyl motif.
- Applications : Used as a lignin precursor and in polymer synthesis due to its diacetate groups .
- Biological Relevance : Syringyl derivatives exhibit antioxidant properties, but the absence of the bicyclic ether may limit membrane permeability compared to the target compound .
8-Acetoxy-4'-methoxypinoresinol 4-O-β-D-glucopyranoside
- Molecular Formula : Estimated as C₂₈H₃₄O₁₃ (MW: ~578.56 g/mol).
- Key Features: Contains a hexahydrofuro[3,4-c]furan core and a glucopyranoside moiety.
4-(2-Bromoacetyl)-2,6-dimethoxyphenyl Acetate (CAS 28294-48-6)
- Molecular Formula : C₁₂H₁₃BrO₅ (MW: 317.13 g/mol).
- Key Features : Replaces the furofuran core with a bromoacetyl group, introducing electrophilic reactivity.
- Applications : Likely serves as an alkylating agent or synthetic intermediate. The bromine atom enhances susceptibility to nucleophilic substitution, differing from the target compound’s ether stability .
Comparative Data Table
Research Findings and Implications
- Synthetic Complexity : The target compound’s stereospecific furofuran core likely requires multi-step catalysis, akin to gold-catalyzed alkynylative cyclization methods used for similar furan derivatives .
- Structure-Activity Relationships (SAR) :
- The furofuran system may enhance binding to hydrophobic enzyme pockets.
- Bromoacetyl analogs’ electrophilicity suggests divergent mechanisms (e.g., DNA alkylation vs. receptor modulation) .
Biological Activity
The compound 4-[(1R,3aS,4R,6aS)-4-[4-(acetyloxy)-3,5-dimethoxyphenyl]-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl acetate is a complex organic molecule that belongs to the class of furan derivatives. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is , and its structure features multiple functional groups including methoxy and acetyloxy moieties. The presence of these groups often correlates with enhanced biological activity.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of furan derivatives. For instance:
- Inhibition of Yeast-like Fungi : Compounds similar to the one have shown effective inhibition against Candida albicans, with a minimum inhibitory concentration (MIC) reported at 64 µg/mL .
- Bacterial Inhibition : Another study indicated that certain furan derivatives exhibited antimicrobial activity against Staphylococcus aureus, with MIC values ranging from 128 µg/mL for various tested compounds .
2. Anti-inflammatory Effects
Furan derivatives are noted for their anti-inflammatory properties:
- Carrageenan-induced Inflammation : Compounds linked to furan structures have demonstrated significant anti-inflammatory effects in animal models. For example, specific derivatives showed notable reductions in paw edema in rats .
3. Antioxidant Activity
The antioxidant potential of furan derivatives is also significant:
- Oxidative Stress Reduction : Some studies indicate that furan-containing compounds exhibit strong antioxidant activity comparable to ascorbic acid when tested using the ABTS method .
Case Study 1: Furan Derivatives as Antidepressants
A series of synthesized furan derivatives were tested for their antidepressant effects through monoamine oxidase (MAO) inhibition. One particular compound demonstrated a promising profile with minimal neurotoxicity while effectively acting as an antidepressant agent .
Case Study 2: Anti-hypertensive Properties
Research has shown that certain furan derivatives can act as effective antihypertensive agents by inhibiting calcium-induced vasoconstriction in rat aortic rings pre-treated with norepinephrine . This suggests potential therapeutic applications in managing hypertension.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
